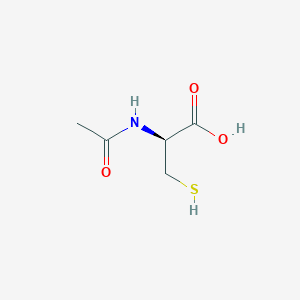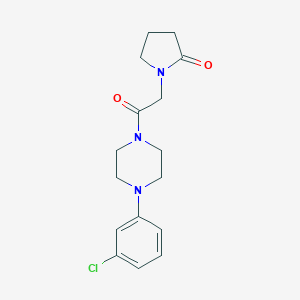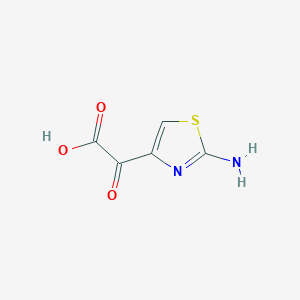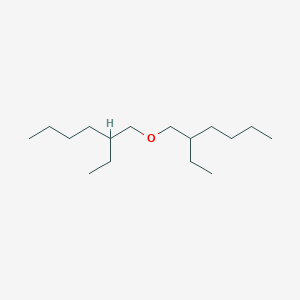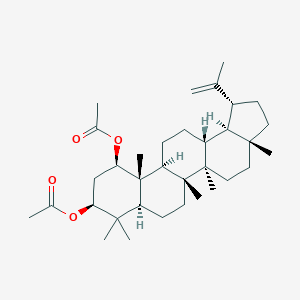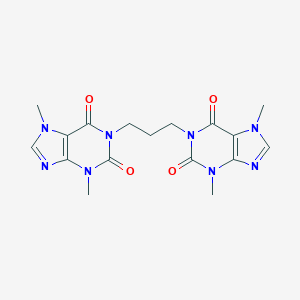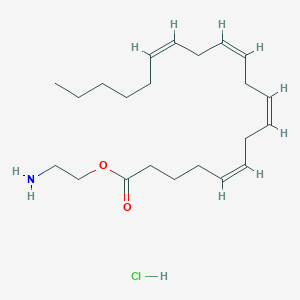
Virodhamine hydrochloride
Übersicht
Beschreibung
Virodhamine hydrochloride is a compound with the empirical formula C22H37NO2·HCl . It is also known as O-Arachidonoyl ethanolamine hydrochloride, Arachidonic acid-(2-aminoethyl)-ester hydrochloride, and O-AEA hydrochloride . Virodhamine is an endocannabinoid and a nonclassic eicosanoid, derived from arachidonic acid . It is named virodhamine from the Sanskrit word virodha, which means opposition .
Molecular Structure Analysis
The molecular weight of Virodhamine hydrochloride is 384.00 . The molecular formula is C22H37NO2·HCl . The structure includes an ester linkage, which is the opposite of the amide linkage found in anandamide .Physical And Chemical Properties Analysis
Virodhamine hydrochloride is an oil with a pale yellow color . It is soluble in DMF, DMSO, and ethanol . It should be stored in a well-ventilated place, protected from light, under inert gas, and at a temperature of -70°C .Wissenschaftliche Forschungsanwendungen
Virodhamine's Interaction with the Endocannabinoid System
Endothelial Cannabinoid Receptor Involvement
Virodhamine relaxes the human pulmonary artery through endothelial cannabinoid receptors. It acts as a partial agonist at the cannabinoid CB1 receptor and a full agonist at the CB2 receptor. This was demonstrated in a study examining its influence on human pulmonary arteries (Kozłowska et al., 2008).
Vasorelaxant Activities
Virodhamine induces endothelium‐dependent relaxation in rat isolated small mesenteric artery, suggesting its potential as a vasorelaxant. This could be mediated through the activation of KCa channels and possibly through the putative abnormal‐cannabidiol receptor (Ho & Hiley, 2004).
Therapeutic Potential in Neurological Disorders
Antagonist Activity at CB1 Receptor
Virodhamine exhibits antagonist properties at the CB1 cannabinoid receptor and full agonist activity at the CB2 receptor. This characteristic suggests its potential role in regulating the endocannabinoid system, with implications for neurological disorders like anxiety, depression, neurodegenerative diseases, and schizophrenia (Porter et al., 2002).
Inhibition of Monoamine Oxidase
Virodhamine inhibits both MAO-A and MAO-B (monoamine oxidase), enzymes involved in neurotransmitter metabolism. This indicates potential therapeutic applications for treating neurological disorders, as virodhamine can inhibit these enzymes and affect neurotransmitter levels (Pandey et al., 2018).
Implications in Blood Cell Development
- Megakaryocyte Differentiation: Virodhamine can induce megakaryocytic differentiation by triggering MAPK signaling and ROS production. This highlights its role in blood cell development and potential therapeutic applications in related disorders (Sharma et al., 2020).
Interaction with Other Cannabinoid Receptors
- Modulation of GPR55: Virodhamine modulates the activity of GPR55, a proposed cannabinoid receptor. This interaction suggests a complex interplay between virodhamine and various cannabinoid receptors, which could be relevant in inflammation and other physiological processes (Sharir et al., 2012).
Safety And Hazards
Virodhamine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this substance .
Eigenschaften
IUPAC Name |
2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;1H/b7-6-,10-9-,13-12-,16-15-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTZVCDZOZGRSZ-XVSDJDOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Virodhamine hydrochloride | |
CAS RN |
443129-35-9 | |
| Record name | 5,8,11,14-Eicosatetraenoic acid, 2-aminoethyl ester, hydrochloride (1:1), (5Z,8Z,11Z,14Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443129-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Virodhamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



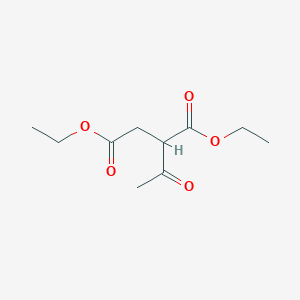
![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)
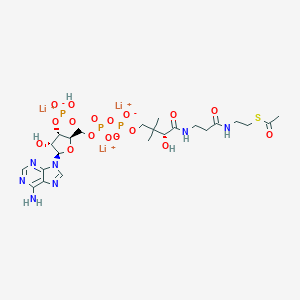
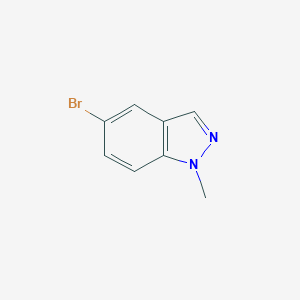
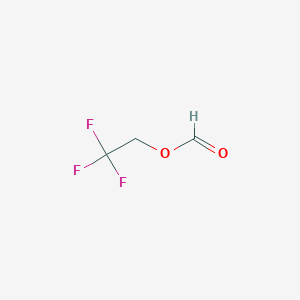

![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)
